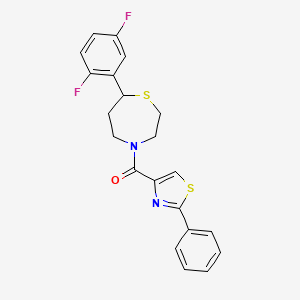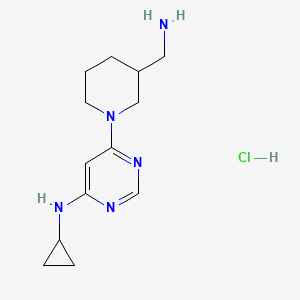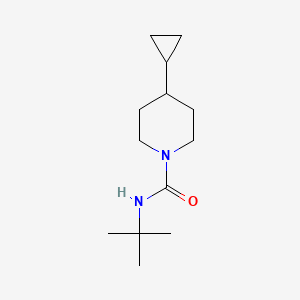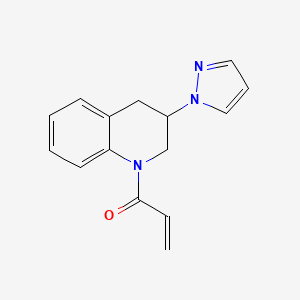
4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide”, often involves the reaction of enaminones with different nucleophiles and electrophiles . For example, enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Molecular Structure Analysis
The molecular structure of “this compound” is unique and allows for potential use in drug discovery and material science. The structure elucidation of the designed compounds is derived from their spectral information .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Research has focused on synthesizing various derivatives and analogs of morpholine-containing compounds, demonstrating diverse chemical reactions and synthetic pathways. For instance, studies have explored reactions of secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, leading to the synthesis of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, showcasing the structural versatility and synthetic adaptability of these compounds (Jagodziński, Wesolowska, & Sośnicki, 2000).
Biological Activities
- The incorporation of morpholine and related heterocyclic moieties into molecular structures has been investigated for potential biological activities. For example, novel 1,2,4-triazole derivatives containing morpholine moieties have been synthesized and evaluated as antimicrobial agents, indicating the potential of these compounds in therapeutic applications (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Interaction with Biological Targets
- Certain morpholine-containing compounds have been studied for their interactions with specific biological targets, such as carbonic anhydrases. These studies provide insights into the molecular mechanisms underlying the biological activities of these compounds and their potential as therapeutic agents (Supuran, Maresca, Gregáň, & Remko, 2013).
Chemical Properties and Reactions
- The chemical properties and reactions of morpholine derivatives have also been a focus of research, including their cyclization reactions, interaction with other chemical agents, and the synthesis of complex heterocyclic structures. This research contributes to our understanding of the chemical behavior of these compounds and their potential applications in various fields (Petrov, Popova, Krivchun, & Belyakov, 2020).
Orientations Futures
Thiophene-based analogs, such as “4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide”, have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propriétés
IUPAC Name |
4-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-2-4-15(5-3-14)18(21)19-12-17(16-6-11-23-13-16)20-7-9-22-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHOKVBGJWNJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/no-structure.png)
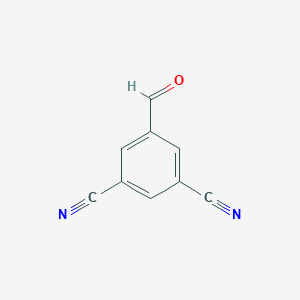
![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)
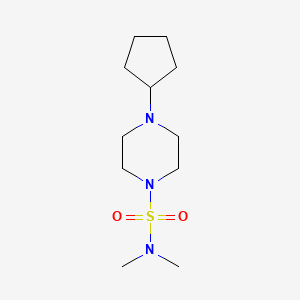
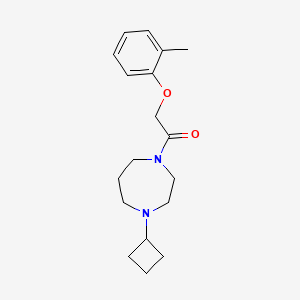
![2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2597980.png)
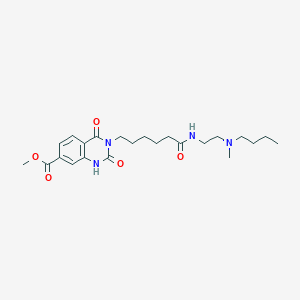
![2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B2597985.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2597986.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2597987.png)
